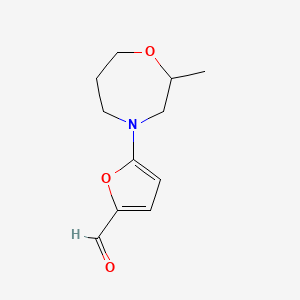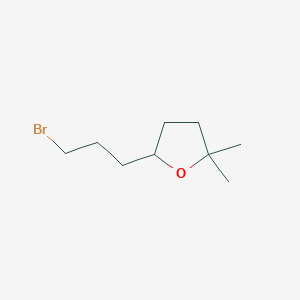
5-(3-Bromopropyl)-2,2-dimethyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropyl)-2,2-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromopropyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2,2-dimethyloxolane typically involves the reaction of 2,2-dimethyloxolane with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxolane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the oxolane ring.
Scientific Research Applications
5-(3-Bromopropyl)-2,2-dimethyloxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-2,2-dimethyloxolane involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)trimethoxysilane
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
5-(3-Bromopropyl)-2,2-dimethyloxolane is unique due to its specific structure, which combines the reactivity of the bromopropyl group with the stability of the oxolane ring. This combination makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-(3-bromopropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-9(2)6-5-8(11-9)4-3-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
MOBBHPFPMRZARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


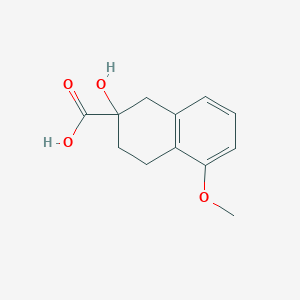
![4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
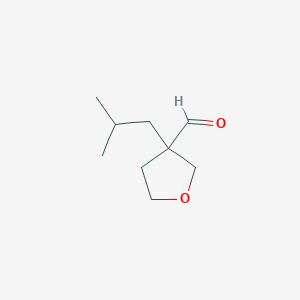
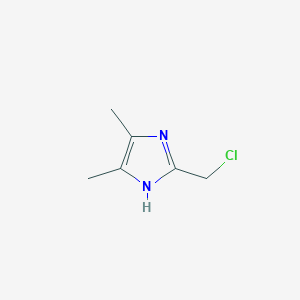
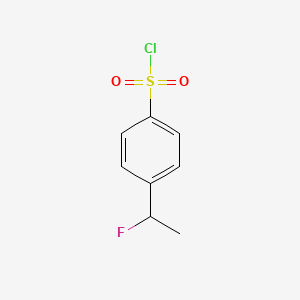
amine](/img/structure/B15262319.png)
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol](/img/structure/B15262327.png)
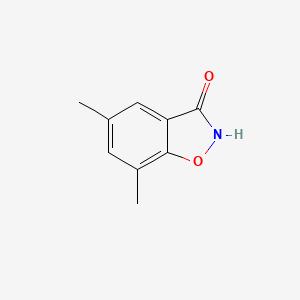
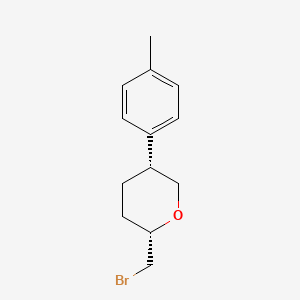
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B15262358.png)



